3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene
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Overview
Description
3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[45]dec-2-ene is a complex organic compound featuring a naphthalene ring, a thia-diazaspiro structure, and a dec-2-ene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene typically involves the cycloaddition of naphthalen-1-yl derivatives with appropriate thia-diazaspiro precursors. One common method involves the reaction of 3-(naphthalen-1-yl)prop-2-yn-1-yl with 3-phenylprop-2-en-1-yl ammonium bromide under mild conditions, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including alkylation, cyclization, and purification steps. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like benzylamine or phenyl hydrazine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in alkaline medium at lower temperatures (10–15°C).
Reduction: Sodium borohydride in ethanol.
Substitution: Benzylamine in ethanol at room temperature or refluxing conditions.
Major Products Formed
Oxidation: Formation of naphthalen-1-yl oxides.
Reduction: Formation of reduced naphthalen-1-yl derivatives.
Substitution: Formation of benzylamide and pyrrolone derivatives.
Scientific Research Applications
3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of photochromic materials and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene involves its interaction with molecular targets through cycloaddition and substitution reactions. The naphthalene ring acts as an electron donor, facilitating the formation of stable intermediates and products. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3-(Naphthalen-1-yl)oxiran-2-yl derivatives: These compounds share the naphthalene ring and exhibit similar chemical reactivity.
Naphthopyrans: Known for their photochromic properties, these compounds also contain naphthalene rings and are used in similar applications.
Uniqueness
3-(Naphthalen-1-yl)-4-thia-1,2-diazaspiro[45]dec-2-ene is unique due to its thia-diazaspiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N2S |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-naphthalen-1-yl-1-thia-3,4-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C17H18N2S/c1-4-11-17(12-5-1)19-18-16(20-17)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10,19H,1,4-5,11-12H2 |
InChI Key |
NOGMCLUKVHALCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NN=C(S2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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